Cas no 1804747-94-1 (6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile)

6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile
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- インチ: 1S/C10H9F3N2O2/c1-6-7(3-4-14)8(17-10(11,12)13)5-9(15-6)16-2/h5H,3H2,1-2H3
- InChIKey: USTFHWHUYSMNPX-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=C(N=C(C)C=1CC#N)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 300
- トポロジー分子極性表面積: 55.1
- 疎水性パラメータ計算基準値(XlogP): 2.4
6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029086267-1g |
6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile |
1804747-94-1 | 97% | 1g |
$1,460.20 | 2022-04-01 |
6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrileに関する追加情報
6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile: A Comprehensive Overview
6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile, also known by its CAS number 1804747-94-1, is a highly specialized organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound is characterized by its unique structure, which incorporates a pyridine ring substituted with methoxy, methyl, trifluoromethoxy, and acetonitrile groups. The combination of these substituents imparts distinctive electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile involves a series of intricate chemical reactions, including nucleophilic substitutions, oxidations, and coupling reactions. Recent advancements in catalytic methods have enabled the efficient construction of this compound, ensuring high yields and purity. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate key steps in the synthesis process. These developments have significantly enhanced the scalability of production, making this compound more accessible for large-scale applications.
In terms of biological activity, 6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile has demonstrated promising properties in preliminary studies. It exhibits selective inhibition against certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development. Recent research has focused on its ability to modulate cellular signaling pathways associated with inflammatory diseases and neurodegenerative conditions. The trifluoromethoxy group, in particular, has been identified as a key contributor to its bioactivity due to its electron-withdrawing effects and lipophilic nature.
The structural versatility of this compound also makes it an attractive candidate for agrochemical applications. Studies have shown that 6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile possesses potent pesticidal activity against a range of agricultural pests. Its ability to disrupt insect nervous systems through interference with ion channels has been extensively investigated. Furthermore, its stability under various environmental conditions ensures its effectiveness in field applications.
In addition to its practical applications, this compound serves as an excellent model for studying fundamental chemical principles. Its reactivity patterns provide insights into the influence of substituents on aromatic rings and their electronic environments. Recent computational studies have utilized density functional theory (DFT) to analyze the electronic structure of 6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile, revealing fascinating details about its π-electron distribution and reactivity trends.
The integration of experimental and computational approaches has further deepened our understanding of this compound's properties. For instance, nuclear magnetic resonance (NMR) spectroscopy has been employed to confirm the stereochemistry and purity of synthesized samples. Meanwhile, mass spectrometry has provided critical data on its fragmentation patterns under different conditions.
In conclusion, 6-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-3-acetonitrile, CAS No. 1804747-94-1, stands out as a multifaceted compound with diverse applications across chemistry and biology. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for both academic research and industrial development.
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